1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine
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Overview
Description
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Butylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using butylsulfonyl chloride under basic conditions.
Coupling with Piperazine: The final step involves coupling the sulfonylated azetidine with piperazine using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Chemical Reactions Analysis
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butylsulfonyl group and azetidine ring contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine can be compared with other piperazine derivatives and azetidine-containing compounds:
Piperazine Derivatives: Compounds like 1-(1-methylpiperidin-4-yl)piperazine share the piperazine ring but differ in their substituents, leading to different chemical and biological properties.
Azetidine-Containing Compounds: Compounds such as 1-N-Boc-4-(azetidin-3-yl)piperazine have similar azetidine rings but differ in their functional groups, affecting their reactivity and applications
The uniqueness of this compound lies in its specific combination of the butylsulfonyl group, azetidine ring, and piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H23N3O2S |
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Molecular Weight |
261.39 g/mol |
IUPAC Name |
1-(1-butylsulfonylazetidin-3-yl)piperazine |
InChI |
InChI=1S/C11H23N3O2S/c1-2-3-8-17(15,16)14-9-11(10-14)13-6-4-12-5-7-13/h11-12H,2-10H2,1H3 |
InChI Key |
LUMGIKKTJUHIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
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